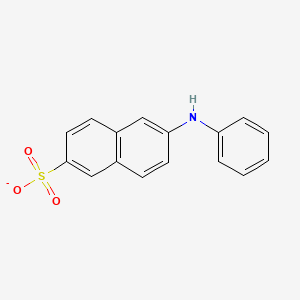

6-Anilinonaphthalene-2-sulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

20096-86-0 |

|---|---|

Molecular Formula |

C16H12NO3S- |

Molecular Weight |

298.3 g/mol |

IUPAC Name |

6-anilinonaphthalene-2-sulfonate |

InChI |

InChI=1S/C16H13NO3S/c18-21(19,20)16-9-7-12-10-15(8-6-13(12)11-16)17-14-4-2-1-3-5-14/h1-11,17H,(H,18,19,20)/p-1 |

InChI Key |

DTFZXNJFEIZTJR-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-] |

Other CAS No. |

20096-86-0 |

Synonyms |

2,6-ANS 2-anilinonaphthalene-6-sulfonic acid |

Origin of Product |

United States |

Foundational & Exploratory

The Photophysical Properties of 6-Anilinonaphthalene-2-Sulfonate: A Technical Guide

Introduction

6-Anilinonaphthalene-2-sulfonate (ANS), specifically the 2,6-isomer (2,6-ANS), is a highly valuable fluorescent probe in biochemical and biophysical research. Its utility is rooted in the remarkable sensitivity of its fluorescent properties to the polarity of its local microenvironment. In polar aqueous solutions, 2,6-ANS is weakly fluorescent. However, upon binding to hydrophobic regions, such as the exposed hydrophobic pockets of proteins or cavities within host molecules, it exhibits a dramatic increase in fluorescence quantum yield and a significant blue shift in its emission maximum.[1] This "light-up" characteristic makes 2,6-ANS an exceptional tool for studying protein folding and unfolding, conformational changes, and the nature of ligand binding sites.[1][2]

Core Photophysical Principles

The environmental sensitivity of 2,6-ANS is governed by the formation of an excited state with significant charge-transfer character, often referred to as a twisted intramolecular charge-transfer (TICT) state. The core mechanism involves the aniline and naphthalene rings acting as an intramolecular donor-acceptor system.[1]

-

Excitation: Upon absorption of a photon, the molecule transitions from its ground state to a locally excited (LE) state.

-

Intramolecular Charge Transfer (ICT): In the excited state, an electron is transferred from the anilino group (donor) to the naphthalene sulfonate moiety (acceptor). This process is often accompanied by a twisting of the anilino group relative to the naphthalene ring.

-

Solvent Relaxation: In polar solvents, the solvent molecules can reorient around the highly polar ICT state. This solvent relaxation stabilizes the ICT state, providing a non-radiative decay pathway back to the ground state. This efficient non-radiative decay in polar environments is the reason for the very low fluorescence quantum yield in water.[1]

-

Fluorescence Enhancement: In non-polar, hydrophobic environments (like a protein's binding pocket), the probe is shielded from polar solvent molecules.[1] The absence of solvent dipoles to stabilize the ICT state restricts non-radiative decay pathways. Consequently, the excited state is more likely to return to the ground state via the emission of a photon (fluorescence), leading to a significant increase in quantum yield and a shorter-wavelength (blue-shifted) emission.[1]

Data Presentation: Photophysical Properties of 2,6-ANS

| Environment/Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ) (ns) |

| Water | ~328[2] | ~515 | ~12,500 | 0.002 | Data not available |

| Aqueous Buffer (Free) | 328[2] | ~515[3] | ~12,500 | ~0.061 (molar fluorescence)[2] | Data not available |

| Bound to Avidin | 328[2] | 408[2] | ~5,900 | ~6.8 (molar fluorescence)[2] | Data not available |

| Acetone | Data not available | ~420[4] | Data not available | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available | Data not available | Data not available | Data not available |

| Tetrahydrofuran (THF) | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: Molar fluorescence is a relative measure of brightness under specific experimental conditions and not an absolute quantum yield. Data for many common organic solvents is sparse in the literature.

Mandatory Visualization

Caption: Mechanism of 2,6-ANS Fluorescence Enhancement.

Caption: Workflow for Protein Folding Analysis using 2,6-ANS.

Experimental Protocols

Protocol 1: Analysis of Protein Hydrophobicity using 2,6-ANS

This protocol describes a general procedure for monitoring changes in protein tertiary structure and surface hydrophobicity.

1. Materials and Equipment:

-

Spectrofluorometer

-

1-cm path length quartz cuvettes

-

Purified protein of interest

-

Appropriate buffer solution

-

2,6-Anilinonaphthalene-6-sulfonic acid (2,6-ANS)

-

Dimethyl sulfoxide (DMSO) or buffer for ANS stock

2. Procedure:

-

Sample Preparation:

-

Prepare a stock solution of 2,6-ANS (e.g., 1-10 mM) in a minimal amount of DMSO or directly in the experimental buffer. Store protected from light.

-

Dilute the protein sample to a final working concentration, typically in the range of 0.1-0.2 mg/mL, in the desired buffer.[4]

-

Prepare a blank sample containing only the buffer.

-

-

Binding Reaction:

-

To both the protein sample and the blank, add 2,6-ANS to a final concentration typically between 20-100 µM.[4] The optimal ratio of ANS to protein may need to be determined empirically.

-

Gently mix and incubate the solutions in the dark for 5-10 minutes at room temperature to allow binding to reach equilibrium.[4]

-

-

Fluorescence Measurement:

-

Data Acquisition and Analysis:

-

Record the fluorescence emission spectrum of the blank solution (buffer + ANS).

-

Record the fluorescence emission spectrum of the protein solution (protein + buffer + ANS).

-

Subtract the blank spectrum from the protein sample spectrum to obtain the corrected fluorescence signal resulting from ANS binding.[4]

-

Analyze the resulting spectrum by identifying the wavelength of maximum emission (λem,max) and the maximum fluorescence intensity. An increase in intensity and a blue-shift in λem,max compared to the free dye indicate binding to hydrophobic sites.

-

Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (ΦF) is determined by comparing the fluorescence of the sample to that of a standard with a known quantum yield.

1. Principle: The quantum yield of the sample (Φs) is calculated using the following equation:

Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)

Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Subscripts 's' and 'r' refer to the sample and reference, respectively.

2. Procedure:

-

Select a Standard: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to 2,6-ANS (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

-

Prepare Solutions: Prepare a series of dilute solutions of both the 2,6-ANS sample and the reference standard in the desired solvents. The absorbance of these solutions at the chosen excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.

-

Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence:

-

Using a spectrofluorometer, excite each sample and standard solution at the same wavelength.

-

Record the corrected emission spectrum for each solution over its entire emission range.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

-

For both the sample and the standard, plot integrated fluorescence intensity versus absorbance. The plot should be linear.

-

Determine the gradient (Slope = I/A) of the straight line for both the sample and the standard.

-

Calculate the quantum yield of the sample using the gradients: Φs = Φr * (Slopes / Sloper) * (ns² / nr²)

-

Protocol 3: Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for determining the decay kinetics of a fluorescent sample after excitation by a short pulse of light.

1. Principle: The sample is excited by a high-repetition-rate pulsed light source (e.g., a picosecond laser). The instrument measures the time delay between the excitation pulse and the arrival of the first detected emission photon. By repeating this process millions of times and building a histogram of the arrival times, a precise probability distribution of the fluorescence decay is constructed.

2. General Workflow:

-

Instrument Setup:

-

The TCSPC system consists of a pulsed light source (e.g., pulsed diode laser or supercontinuum laser), sample holder, monochromator, and a high-speed single-photon detector (e.g., PMT or SPAD).

-

The timing electronics (Time-to-Amplitude Converter and Multi-Channel Analyzer) are crucial for building the decay histogram.

-

-

Sample Preparation: Prepare the 2,6-ANS solution as you would for a standard fluorescence measurement.

-

Instrument Response Function (IRF) Measurement:

-

Measure the instrument's own response time by using a light-scattering solution (e.g., a dilute colloidal silica suspension) in place of the fluorescent sample. This "IRF" or "prompt" is essential for accurate data analysis.

-

-

Data Acquisition:

-

Excite the 2,6-ANS sample at an appropriate wavelength.

-

Collect photon arrival time data until a sufficient number of counts (typically >10,000 in the peak channel) are accumulated in the decay histogram to ensure good statistics. The overall count rate should be kept low (typically <5% of the laser repetition rate) to avoid pulse pile-up artifacts.

-

-

Data Analysis:

-

The acquired fluorescence decay curve is analyzed using specialized software.

-

The data is fitted to a decay model (e.g., a mono- or multi-exponential decay function) using a deconvolution method, which mathematically removes the effect of the IRF from the observed decay.

-

The fitting procedure yields the fluorescence lifetime(s) (τ) and their relative amplitudes. For probes like 2,6-ANS, the decay is often multi-exponential, reflecting different populations of the probe in various microenvironments.

-

References

The Photophysical Enigma of 6-Anilinonaphthalene-2-Sulfonate: A Technical Guide to its Fluorescence Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Anilinonaphthalene-2-sulfonate (ANS) is a widely utilized extrinsic fluorescent probe, prized for its remarkable sensitivity to its local molecular environment. Its fluorescence characteristics—intensity, emission maximum, and lifetime—are exquisitely dependent on the polarity and viscosity of its surroundings. This property has rendered it an invaluable tool in biochemistry and drug development for characterizing proteins, including identifying binding sites, studying conformational changes, and monitoring protein folding and aggregation. This technical guide provides an in-depth exploration of the core mechanisms governing the fluorescence of ANS, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the complex interplay of factors that dictate its photophysical behavior.

Core Mechanism of ANS Fluorescence: A Tale of Two Excited States

The fluorescence of ANS is not a simple, single-state phenomenon. Instead, its photophysical properties are governed by the interplay between two primary excited states: a locally excited (LE) or nonpolar (NP) state and an intramolecular charge transfer (ICT) state. The transition between these states, and their subsequent decay pathways, are profoundly influenced by the surrounding solvent environment.

Upon photoexcitation, the ANS molecule is initially promoted to the LE state, which is localized on the naphthalene ring system.[1][2] In nonpolar, hydrophobic environments, this LE state is the primary emissive state, resulting in fluorescence with a relatively high quantum yield and a blue-shifted emission maximum.[2][3]

However, in polar solvents, the molecule can undergo a conformational change in the excited state, involving the rotation of the anilino group relative to the naphthalene ring. This twisting motion leads to the formation of a highly polar Twisted Intramolecular Charge Transfer (TICT) state, where there is a significant separation of charge between the electron-donating anilino group and the electron-accepting naphthalene sulfonate moiety.[4][5][6] This TICT state is stabilized by polar solvent molecules.[4]

In aqueous solutions, a further process of intermolecular electron transfer (ET) to the surrounding water molecules can occur from this charge-separated state.[1][2] This intermolecular ET provides an efficient non-radiative decay pathway, which effectively quenches the fluorescence of ANS, leading to a very low quantum yield in water.[1][3] The restriction of this molecular twisting and the exclusion of water, such as when ANS binds to a hydrophobic pocket on a protein, inhibits these non-radiative decay pathways, leading to a dramatic increase in fluorescence intensity and a characteristic blue shift in the emission spectrum.[3][7]

Signaling Pathway of ANS Photophysics

Caption: Photophysical pathways of ANS fluorescence.

Quantitative Data on ANS Fluorescence

The fluorescence properties of ANS are highly dependent on the solvent environment. The following table summarizes key quantitative data for ANS in various solvents and when bound to proteins.

| Environment | Emission Maximum (λ_max) (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) | Reference(s) |

| Water | ~540 | 0.0032 | ~0.27-0.35 | [1][3][8] |

| Ethanol | - | Increased | Increased | [1][2] |

| Dioxane/H₂O | - | - | - | [9] |

| Acetonitrile/H₂O | - | - | - | [9] |

| Bound to Lysozyme | 483-504 | - | - | [10] |

| Bound to BSA | 465-483 | Significantly Increased | Long: 10-15, Short: 2-5 | [3][10] |

| Bound to Avidin | 408 | - | - | [11] |

Experimental Protocols

General Protocol for Measuring ANS Fluorescence with a Protein Sample

This protocol outlines the general steps for utilizing ANS to probe the hydrophobic surfaces of a protein.

Materials:

-

Protein of interest

-

ANS stock solution (e.g., 1 mM in DMSO or water)

-

Appropriate buffer (e.g., phosphate-buffered saline, Tris-HCl)

-

Spectrofluorometer

-

Cuvettes (1 cm path length)

Methodology:

-

Sample Preparation:

-

Prepare a solution of the protein of interest at a known concentration (e.g., 0.1 mg/mL) in the desired buffer.[12]

-

Prepare a corresponding buffer blank.

-

-

ANS Addition:

-

Fluorescence Measurement:

-

Data Analysis:

-

Subtract the emission spectrum of the buffer blank (containing ANS) from the spectrum of the protein sample (containing ANS) to correct for background fluorescence.[12]

-

Analyze the corrected spectrum to determine the wavelength of maximum emission (λ_max) and the fluorescence intensity.

-

Experimental Workflow for ANS-Protein Binding Assay

References

- 1. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Fluorescence of ANS–Tear Lipocalin Complex: Evidence for Multiple-Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ANS fluorescence: Potential to discriminate hydrophobic sites of proteins in solid states - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Twisted Intramolecular Charge Transfer (TICT) Controlled by Dimerization: An Overlooked Piece of the TICT Puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. photonics.com [photonics.com]

- 6. ossila.com [ossila.com]

- 7. Monitoring Protein-Folding Processes with Environment-Sensitive Dyes—Note 9.1 | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Revisiting the Rate-Limiting Step of the ANS–Protein Binding at the Protein Surface and Inside the Hydrophobic Cavity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A study of the interaction of avidin with 2-anilinonaphthalene-6-sulfonic acid as a probe of the biotin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nist.gov [nist.gov]

- 13. ANS fluorescence [bio-protocol.org]

- 14. ANS fluorescence spectroscopy [bio-protocol.org]

An In-depth Technical Guide to the Synthesis and Purification of 6-Anilinonaphthalene-2-Sulfonate

This guide provides a comprehensive overview of the chemical synthesis and purification methodologies for 6-anilinonaphthalene-2-sulfonate (2,6-ANS), a fluorescent probe widely utilized in biophysical and supramolecular chemistry. Its environment-sensitive fluorescence makes it an invaluable tool for studying protein conformational changes, folding, and the nature of hydrophobic binding sites.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and comparative data.

Synthesis Methodologies

The synthesis of this compound can be achieved through several established chemical routes. The choice of method often depends on the available starting materials, desired scale, and laboratory capabilities. Key strategies include the Bucherer reaction, sulfonation of aminonaphthalenes, and modern metal-catalyzed cross-coupling reactions.

1.1. Bucherer Reaction One of the most common laboratory-scale methods is the Bucherer reaction.[1] This process involves the nucleophilic substitution of a hydroxyl group with an amino group in the presence of a bisulfite. The synthesis of 2,6-ANS via this route starts from 2-hydroxynaphthalene-6-sulfonic acid (Schäffer's acid), which is heated with aniline and an aqueous sulfite or bisulfite solution.[1]

1.2. Sulfonation of 2-Aminonaphthalene Another prominent pathway is the direct electrophilic aromatic sulfonation of 2-aminonaphthalene.[1][2] In this reaction, 2-aminonaphthalene is treated with sulfuric acid. The regioselectivity is highly dependent on reaction temperature, with higher temperatures (150°C–200°C) favoring the formation of the thermodynamically more stable beta-substituted product, 2-aminonaphthalene-6-sulfonic acid (Brönner's acid).[1] This intermediate can then be arylated to yield the final product.

1.3. Modern Cross-Coupling Strategies More recent advancements in organic synthesis offer alternative routes using metal catalysts, which can provide higher yields and milder reaction conditions.

-

Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction couples an amine (aniline) with an aryl halide or sulfonate, such as 2-bromo- or 2-tosyloxynaphthalene-6-sulfonic acid.[1]

-

Copper-Catalyzed Ullmann Condensation: This method provides a copper-catalyzed alternative for coupling aryl halides with amines.[1] While traditionally requiring harsh conditions, the development of microwave-assisted Ullmann reactions has significantly reduced reaction times and improved yields for analogous compounds like 8-anilinonaphthalene-1-sulfonic acid (8-ANS).[1][3]

Experimental Protocols: Synthesis

While specific yield and reaction data for 2,6-ANS is sparse in the provided literature, the following protocols are based on established methodologies for anilinonaphthalene sulfonates.

Protocol 2.1: Synthesis via Bucherer Reaction (Conceptual)

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and stirrer, combine 2-hydroxynaphthalene-6-sulfonic acid (1 equivalent), aniline (1.2 equivalents), and a saturated aqueous solution of sodium bisulfite.

-

Reaction: Heat the mixture to reflux (typically 120-150°C) with vigorous stirring for 12-24 hours.

-

Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. Acidify the solution with hydrochloric acid to precipitate the sulfonic acid.

-

Isolation: Collect the crude product by vacuum filtration and wash with cold water to remove excess aniline and inorganic salts.

-

Drying: Dry the crude product under vacuum.

Protocol 2.2: Microwave-Assisted Ullmann Condensation This protocol is adapted from a high-yield synthesis of the related 8-ANS isomer and illustrates a modern approach that could be optimized for 2,6-ANS.[3][4][5]

-

Reagent Preparation: Place 2-chloro-naphthalene-6-sulfonic acid (1 equivalent, e.g., 0.41 mmol) and aniline (1.1 equivalents, e.g., 0.46 mmol) into a 5 mL microwave reaction vial with a magnetic stir bar.[4]

-

Solvent and Catalyst: Add an aqueous sodium phosphate buffer (e.g., 5 mL, pH 6-7) and a catalytic amount of powdered elemental copper (10 mol %).[3][4]

-

Microwave Reaction: Cap the vial and irradiate in a microwave reactor at 100°C for 1-1.5 hours with stirring.[3][4]

-

Work-up: After cooling, filter the reaction mixture to remove the copper catalyst.

-

Isolation: Concentrate the filtrate by rotary evaporation to obtain the crude product.[4]

Purification Techniques

Purification of the crude 2,6-ANS is critical, as even small amounts of fluorescent impurities can interfere with subsequent applications.[6] Common methods include recrystallization and chromatography.

3.1. Recrystallization Recrystallization is a standard method for purifying solid organic compounds. For anilinonaphthalene sulfonates, recrystallization from water, often as a salt (e.g., magnesium salt), has been reported.[6] The choice of solvent is crucial and may require experimentation to find a system where the product has high solubility at elevated temperatures and low solubility at room or cold temperatures.

3.2. Chromatography Chromatographic techniques are highly effective for removing persistent impurities.

-

Size-Exclusion Chromatography: Sephadex LH-20 chromatography has been successfully used to remove a common dimeric impurity, bis(ANS), from preparations of 8-ANS.[6]

-

Reverse-Phase Chromatography: For derivatives of 8-ANS, flash column chromatography using a C18Aq (aqueous C18) column with a methanol/water mobile phase has proven effective.[4][7]

Experimental Protocols: Purification

Protocol 4.1: Purification by Recrystallization and Carbon Treatment This protocol is adapted from methods used for 8-ANS.[8]

-

Dissolution: Dissolve the crude 2,6-ANS product in a dilute aqueous solution of sodium hydroxide (e.g., 10% by volume) with stirring.

-

Decolorization: Add activated carbon (e.g., ~10% by weight relative to crude product) to the solution and stir for 1-2 hours at room temperature.[8]

-

Filtration: Filter the mixture through a pad of celite or a fine filter membrane (e.g., 0.2 µm) to remove the activated carbon and any other insoluble impurities.[8]

-

Precipitation: Slowly acidify the clear filtrate with a dilute acid (e.g., 20% sulfuric acid or HCl) with stirring.[8] The purified 2,6-ANS will precipitate out of the solution.

-

Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove residual salts.

-

Drying: Dry the purified product under vacuum at an elevated temperature (e.g., 60-80°C).

Protocol 4.2: Purification by Reverse-Phase Chromatography This protocol is based on the purification of 8-ANS derivatives.[4]

-

Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent like methanol.

-

Chromatography: Purify the dissolved residue by flash column chromatography using a C18Aq column.[4]

-

Elution: Elute the product using a gradient of methanol in water (e.g., starting at 40:60 MeOH/H₂O).[4] Monitor the fractions by thin-layer chromatography or UV-Vis spectroscopy.

-

Isolation: Combine the pure fractions and remove the solvent by rotary evaporation.

-

Drying: Dry the final product under high vacuum.

Data Presentation

The following tables summarize quantitative data for the synthesis of anilinonaphthalene sulfonates. Note that much of the detailed data comes from studies on the 8-ANS isomer, which can serve as a valuable reference for optimizing the synthesis of 2,6-ANS.

Table 1: Summary of Synthesis Conditions for Anilinonaphthalene Sulfonates

| Method | Starting Materials | Key Reagents/Catalyst | Temperature (°C) | Time (h) | Reported Yield (%) | Reference Isomer |

| Ullmann Condensation | 8-chloro-1-naphthalenesulfonic acid, Aniline | Elemental Copper (Cu⁰) | 100 (Microwave) | 1 - 1.5 | up to 74% | 8-ANS |

| Condensation | Aniline, "Pericyclic acid" | Sulfuric Acid | 15 - 60 | 24 - 36 | Not specified | 8-ANS |

Table 2: Physical and Chemical Properties of Anilinonaphthalene Sulfonates

| Property | Value | Compound |

| Molecular Formula | C₁₆H₁₃NO₃S | 2,6-ANS / 8-ANS |

| Molecular Weight | 299.34 g/mol | 2,6-ANS / 8-ANS |

| Melting Point | 215-217 °C (decomposes) | 8-ANS |

| Appearance | White to slightly yellow crystalline powder | 2,6-ANS / 8-ANS |

Mandatory Visualizations

The following diagrams illustrate the generalized workflows for the synthesis and purification of this compound.

Caption: Generalized workflow for the synthesis of 2,6-ANS via the Bucherer reaction.

Caption: A comprehensive workflow for the purification of crude 2,6-ANS.

References

- 1. 2-Anilinonaphthalene-6-sulfonic acid | 20096-53-1 | Benchchem [benchchem.com]

- 2. Buy 2-Anilinonaphthalene-6-sulfonic acid | 20096-53-1 [smolecule.com]

- 3. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Binding of recrystallized and chromatographically purified 8-anilino-1-naphthalenesulfonate to Escherichia coli lac repressor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 8-Anilinonaphthalene-1-sulfonic acid ammonium salt:Preparation process and application_Chemicalbook [chemicalbook.com]

Technical Guide: Solubility of 6-Anilinonaphthalene-2-Sulfonate (ANS)

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the solubility characteristics of 6-anilinonaphthalene-2-sulfonate (2,6-ANS), a fluorescent probe critical for studying protein conformation and hydrophobic interactions. Due to the limited availability of quantitative solubility data for the 2,6-isomer, this guide presents the known information and provides a standardized experimental protocol for its determination. Furthermore, comparative data for the more extensively characterized 1,8-ANS isomer is included for contextual understanding, alongside a detailed methodology for researchers to ascertain solubility in their specific solvent systems.

Introduction to this compound (2,6-ANS)

6-Anilinonaphthalene-2-sulfonic acid (2,6-ANS) is a fluorescent dye widely employed in biochemical and biophysical research.[1][2] Its utility stems from the environment-sensitive nature of its fluorescence; it is typically weakly fluorescent in polar aqueous solutions but exhibits a significant increase in quantum yield and a characteristic blue shift in its emission spectrum upon binding to hydrophobic regions of macromolecules, such as proteins.[3] This property makes 2,6-ANS an invaluable tool for monitoring protein folding, conformational changes, and ligand binding.[2]

Understanding the solubility of 2,6-ANS in various solvents is paramount for its effective application. Proper dissolution is the first step in preparing stock solutions, ensuring accurate concentration determination, and designing robust experimental assays. This guide summarizes the available solubility data for 2,6-ANS and provides a detailed protocol for its empirical determination.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2,6-ANS is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Chemical Formula | C₁₆H₁₃NO₃S | [4] |

| Molecular Weight | 299.3 g/mol | [3] |

| IUPAC Name | This compound | [4] |

| CAS Number | 20096-86-0 | [3][4] |

| Appearance | White to slightly yellow crystalline powder | [1] |

Solubility Profile of 2,6-ANS

Quantitative solubility data for this compound is not extensively documented in the literature. The following table summarizes the available information.

| Solvent | Quantitative Solubility | Temperature | Notes |

| Water | ~1 mg/100 mL (~33 µM) | Not Specified | Weakly fluorescent in aqueous solutions.[3][5] |

| Ethanol | Slightly Soluble | Not Specified | Qualitative description.[1] |

| DMSO | Data Not Available | - | - |

| DMF | Data Not Available | - | - |

| Methanol | Data Not Available | - | - |

Note on Isomers: It is critical to distinguish 2,6-ANS from its more commonly studied isomer, 8-anilinonaphthalene-1-sulfonic acid (1,8-ANS). The solubility properties of these isomers differ. For reference, published solubility data for 1,8-ANS includes approximately 20 mg/mL in DMSO, 30 mg/mL in dimethylformamide (DMF), and 1 mg/mL in PBS (pH 7.2).[6] The ammonium salt of 1,8-ANS is reported to be soluble in water at 50 mg/mL.[7] This information is provided for context only and should not be assumed to be representative of 2,6-ANS.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data in a specific solvent system, the following protocol, adapted from standardized methodologies, is recommended.[8] This procedure uses a tiered approach to determine if a chemical can be dissolved at a target concentration.

A. Materials and Equipment

-

This compound (ANS) powder

-

Solvents of interest (e.g., Water, Ethanol, DMSO, cell culture media)

-

Calibrated analytical balance

-

Glass test tubes or vials

-

Vortex mixer

-

Bath sonicator

-

Pipettes

-

Personal Protective Equipment (PPE)

B. Step-wise Procedure

-

Initial High-Concentration Test (e.g., 20 mg/mL):

-

Weigh approximately 10 mg of ANS into a glass tube. Record the exact weight.

-

Add the appropriate volume of the chosen solvent to achieve the target concentration (e.g., 0.5 mL for 20 mg/mL).

-

Perform a sequence of mechanical mixing steps:

-

Vortex: Mix the solution vigorously on a vortex mixer for 1-2 minutes.

-

Visual Inspection: Check for dissolution. A compound is considered dissolved if the solution is clear with no visible particles, cloudiness, or precipitate.[8]

-

Sonication: If not dissolved, place the tube in a bath sonicator for 15-30 minutes.

-

Visual Inspection: Re-examine the solution. If dissolved, the solubility is at least 20 mg/mL. If not, proceed to the next concentration.

-

-

-

Tiered Dilution for Insoluble Compounds:

-

If the compound did not dissolve at 20 mg/mL, increase the solvent volume by a factor of 10 (e.g., add solvent up to a total volume of 5 mL) to achieve a concentration of 2 mg/mL.[8]

-

Repeat the mechanical mixing sequence (Vortex, Inspect, Sonicate, Inspect).

-

If the compound remains insoluble, continue with serial 10-fold dilutions (to 0.2 mg/mL, etc.) until solubility is achieved or the desired concentration range is tested.[8]

-

-

Solvent Order of Preference:

-

For biological applications, it is recommended to test solubility in the following order:

-

Aqueous buffer or cell culture medium

-

DMSO

-

Ethanol[8]

-

-

C. Alternative Method for Sparingly Soluble Dyes

For compounds with very low solubility, a "solubility titration" method can be employed. This technique involves adding small, incremental amounts of the substance to the solvent and monitoring the solution's light extinction or scattering. A sharp change in these properties indicates that the solubility limit has been exceeded.[9]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the solubility determination protocol described above.

Caption: Workflow for determining the solubility of 2,6-ANS.

References

- 1. Buy 2-Anilinonaphthalene-6-sulfonic acid | 20096-53-1 [smolecule.com]

- 2. synchem.de [synchem.de]

- 3. 2-Anilinonaphthalene-6-sulfonic acid | 20096-53-1 | Benchchem [benchchem.com]

- 4. 2-Anilinonaphthalene-6-sulfonic acid | C16H12NO3S- | CID 3081449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. researchgate.net [researchgate.net]

literature review of 6-anilinonaphthalene-2-sulfonate applications in biochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Anilinonaphthalene-2-sulfonate (ANS) is a fluorescent probe that has become an indispensable tool in biochemistry and drug development. Its utility stems from the sensitivity of its fluorescence emission to the polarity of its local environment. In aqueous solutions, ANS exhibits weak fluorescence. However, upon binding to hydrophobic regions, such as those exposed in proteins during conformational changes or present in membrane bilayers, its fluorescence quantum yield increases significantly, accompanied by a blue shift in its emission maximum.[1][2][3] This solvatochromic property makes ANS a powerful probe for investigating a variety of biological phenomena, including protein folding and unfolding, membrane integrity, and ligand binding. This guide provides an in-depth overview of the core applications of ANS in biochemistry, complete with experimental protocols, quantitative data, and visual workflows to facilitate its application in research and drug discovery.

Core Applications of ANS in Biochemistry

The unique photophysical properties of ANS lend themselves to a range of applications, primarily centered around the detection and characterization of hydrophobic sites in biological macromolecules.

Protein Folding and Conformational Changes

ANS is widely used to study the structural dynamics of proteins. Changes in protein conformation, such as those occurring during folding, unfolding, or ligand binding, often expose hydrophobic residues that are otherwise buried within the protein's core. ANS can bind to these exposed hydrophobic patches, leading to a measurable increase in fluorescence.

This property is particularly useful for detecting and characterizing partially folded intermediates, such as the "molten globule" state, which are often transient and difficult to study using other techniques.[3] Molten globule intermediates are characterized by a native-like secondary structure but a less compact tertiary structure with exposed hydrophobic regions, making them prime targets for ANS binding.[3]

Key applications in protein folding include:

-

Monitoring unfolding and refolding kinetics: By tracking the change in ANS fluorescence over time, researchers can follow the kinetics of protein denaturation and renaturation.

-

Identifying folding intermediates: The enhanced fluorescence of ANS can signal the presence of partially folded states that accumulate during the folding process.

-

Assessing protein stability: Thermal or chemical denaturation studies coupled with ANS fluorescence can provide insights into the stability of a protein and the effects of mutations or ligand binding on its stability.[3]

Detection of Protein Aggregation

Protein aggregation is a significant concern in both fundamental research and the development of protein-based therapeutics. Aggregates often possess exposed hydrophobic surfaces that can be readily detected by ANS.[4][5] An increase in ANS fluorescence can serve as a sensitive indicator of protein aggregation, making it a valuable tool for:

-

Screening for aggregation-prone conditions: ANS can be used to quickly assess the propensity of a protein to aggregate under different buffer conditions, temperatures, or in the presence of various excipients.

-

Characterizing the nature of aggregates: The fluorescence properties of ANS bound to aggregates can provide information about the hydrophobicity of the aggregate surface.[4]

-

High-throughput screening for aggregation inhibitors: The simplicity of the ANS fluorescence assay makes it amenable to high-throughput screening (HTS) formats for identifying small molecules that prevent or reverse protein aggregation.[6]

Membrane Binding and Integrity Studies

The hydrophobic tail of ANS allows it to partition into lipid membranes. This interaction is accompanied by an increase in fluorescence, which can be used to probe the physical state of the membrane. While less common than its application in protein studies, ANS can be used to:

-

Monitor membrane phase transitions: Changes in lipid packing and fluidity during phase transitions can alter the binding and fluorescence of ANS.

-

Assess membrane integrity: Disruption of the membrane bilayer can lead to increased exposure of hydrophobic regions and consequently, enhanced ANS fluorescence.

-

Study protein-membrane interactions: The binding of proteins to membranes can alter the local environment sensed by ANS, providing a means to study these interactions.

Ligand Binding Assays

ANS can be employed to study the binding of ligands to proteins through both direct and competitive binding assays.

-

Direct binding assays: If the ligand binding event induces a conformational change in the protein that exposes a hydrophobic pocket, ANS can be used to directly monitor ligand binding.

-

Competitive binding assays: ANS can be used as a fluorescent probe that binds to a specific site on a protein. The displacement of ANS by a non-fluorescent ligand that binds to the same or an overlapping site will result in a decrease in fluorescence, allowing for the determination of the binding affinity of the competing ligand.[7] This is particularly useful for ligands that do not have intrinsic fluorescence.

Quantitative Data: ANS-Protein Binding Parameters

The interaction between ANS and proteins can be quantified by determining the dissociation constant (Kd), which reflects the affinity of ANS for its binding site(s) on the protein. The number of binding sites (n) can also be determined. Below is a summary of representative binding parameters for ANS with various proteins.

| Protein | Method | Dissociation Constant (Kd) (µM) | Number of Binding Sites (n) | Reference |

| MurA | Fluorescence Spectroscopy | 40.8 ± 3.3 | Not specified | [8] |

| Bovine Serum Albumin (BSA) | Fluorescence Spectroscopy | >10,000 (lowest affinity site) | Up to 5 | [9] |

| Human Interleukin-1 Receptor Antagonist (IL-1ra) | NMR Spectroscopy | Weak binding (not quantified) | Not specified | [10] |

| Lysozyme | Fluorescence Spectroscopy | Varies with pH | Not specified | [2] |

Experimental Protocols

The following are generalized protocols for key ANS-based experiments. Specific parameters such as concentrations, incubation times, and instrument settings should be optimized for each specific system under investigation.

Protocol for Monitoring Protein Conformational Changes

This protocol describes a general method for using ANS to detect changes in protein conformation induced by a denaturant or a change in environmental conditions (e.g., temperature, pH).

Materials:

-

Purified protein of interest

-

ANS (8-Anilino-1-naphthalenesulfonic acid)

-

Appropriate buffer solution (e.g., phosphate, Tris)

-

Denaturant (e.g., Guanidinium chloride, Urea) or temperature control system

-

Fluorometer with excitation and emission monochromators

Procedure:

-

Prepare a stock solution of ANS: Dissolve ANS in a small amount of a suitable solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).[11] The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid effects on protein structure.

-

Prepare protein samples: Dilute the purified protein to a final concentration of approximately 0.1 mg/mL in the desired buffer.[11]

-

Prepare the ANS-protein mixture: Add a small volume of the ANS stock solution to the protein solution to achieve a final ANS concentration of around 50 µM.[11] A molar excess of ANS to protein is typically used.

-

Incubate: Incubate the mixture in the dark for a specified period (e.g., 5-30 minutes) to allow for binding to reach equilibrium.[11]

-

Prepare a blank: Prepare a blank sample containing the same concentration of ANS in the buffer without the protein.[11]

-

Acquire fluorescence spectra:

-

Data Analysis:

-

Subtract the fluorescence spectrum of the blank (ANS in buffer) from the spectrum of the ANS-protein mixture to correct for background fluorescence.[11]

-

Plot the fluorescence intensity at the emission maximum as a function of the denaturant concentration or temperature.

-

An increase in fluorescence intensity indicates protein unfolding and exposure of hydrophobic sites. A sigmoidal curve is often observed, from which the midpoint of the transition (a measure of stability) can be determined.

-

Protocol for Detecting Protein Aggregation

This protocol outlines a method for using ANS to detect the formation of protein aggregates.

Materials:

-

Protein sample to be tested for aggregation

-

ANS stock solution

-

Buffer solution

-

96-well microplate (black, clear bottom for fluorescence readings)

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Induce aggregation (if necessary): Subject the protein sample to conditions known or suspected to induce aggregation (e.g., thermal stress, agitation, pH shift).[4]

-

Prepare samples in a 96-well plate:

-

Pipette the protein samples (both stressed and unstressed controls) into the wells of the microplate.

-

Add ANS stock solution to each well to a final concentration of approximately 50 µM.[6]

-

Include control wells with buffer and ANS only.

-

-

Incubate: Incubate the plate in the dark for a few minutes to allow for ANS binding.

-

Measure fluorescence:

-

Set the plate reader to excite at around 380 nm and measure the emission at approximately 480-500 nm.

-

Record the fluorescence intensity for each well.

-

-

Data Analysis:

-

Subtract the background fluorescence from the control wells (buffer + ANS).

-

Compare the fluorescence intensity of the stressed samples to the unstressed control. A significant increase in fluorescence is indicative of protein aggregation.[4]

-

Visualizing Workflows with Graphviz

Diagrams created using the DOT language can help to visualize the experimental workflows and logical relationships in ANS-based assays.

ANS-Based Protein Folding Assay Workflow

Caption: Workflow for assessing protein stability using ANS fluorescence.

Logic Diagram for ANS Fluorescence Enhancement

Caption: Principle of ANS fluorescence enhancement upon binding to proteins.

ANS in Drug Discovery and Development

The application of ANS extends into the realm of drug discovery and development, primarily in the early stages of lead identification and optimization.

High-Throughput Screening (HTS)

The simplicity and sensitivity of ANS-based assays make them well-suited for HTS campaigns.[12][13][14] For instance, an HTS assay could be designed to identify compounds that:

-

Stabilize a target protein: Compounds that prevent the unfolding of a protein in the presence of a denaturant would lead to a lower ANS fluorescence signal compared to a control without the compound.

-

Inhibit protein-protein interactions: If a protein-protein interaction masks a hydrophobic site, its disruption by a small molecule could lead to the exposure of this site and a subsequent increase in ANS fluorescence.

-

Compete for a binding site: In a competitive binding assay format, a large library of compounds can be screened for their ability to displace ANS from a protein's binding pocket, leading to a decrease in fluorescence.[15]

Characterization of Drug Candidates

Once lead compounds are identified, ANS can be used for their further characterization. For example, it can be used to determine if a drug candidate induces conformational changes in its target protein upon binding. This information can be valuable for understanding the mechanism of action and for structure-activity relationship (SAR) studies.

Conclusion

This compound is a versatile and powerful fluorescent probe with a wide range of applications in biochemistry and drug discovery. Its sensitivity to the local environment makes it an excellent tool for studying protein folding, aggregation, membrane interactions, and ligand binding. The relative simplicity of ANS-based assays, coupled with their amenability to high-throughput formats, ensures that ANS will remain a valuable technique in the toolkit of researchers and scientists working to unravel the complexities of biological systems and develop new therapeutic interventions. When using ANS, it is important to be aware of potential artifacts, such as the possibility that ANS binding itself could induce conformational changes in the protein.[3] Therefore, it is often advisable to corroborate findings from ANS-based assays with data from other biophysical techniques.

References

- 1. 2.3. Intrinsic fluorescence analysis and ANS binding assay [bio-protocol.org]

- 2. mdpi.com [mdpi.com]

- 3. Monitoring Protein-Folding Processes with Environment-Sensitive Dyes—Note 9.1 | Thermo Fisher Scientific - TR [thermofisher.com]

- 4. Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. agilent.com [agilent.com]

- 7. A Competition Assay for DNA Binding Using the Fluorescent Probe ANS | Springer Nature Experiments [experiments.springernature.com]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. Structural and thermodynamic effects of ANS binding to human interleukin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nist.gov [nist.gov]

- 12. High-throughput screening - Wikipedia [en.wikipedia.org]

- 13. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]

- 15. bmglabtech.com [bmglabtech.com]

The Intricacies of a Fluorescent Probe: A Technical Guide to 2,6-ANS in Protein Studies

For Researchers, Scientists, and Drug Development Professionals

The fluorescent probe 2-anilinonaphthalene-6-sulfonic acid (2,6-ANS) has emerged as a powerful tool for elucidating the structural and dynamic properties of proteins. Its sensitivity to the polarity of its microenvironment makes it an invaluable reporter for characterizing hydrophobic sites, monitoring conformational changes, and investigating protein folding and aggregation. This technical guide provides an in-depth exploration of the fundamental principles and practical applications of 2,6-ANS in protein science, offering detailed experimental protocols and data interpretation strategies.

Core Principles of 2,6-ANS Fluorescence

The utility of 2,6-ANS as a protein probe is rooted in its fluorescence properties. In aqueous solutions, 2,6-ANS exhibits weak fluorescence. However, upon binding to hydrophobic regions on a protein's surface or within its interior, a significant enhancement in its fluorescence quantum yield and a blue shift in its emission maximum are observed.[1] This phenomenon is attributed to the reduced polarity of the binding pocket and the restricted rotational freedom of the probe upon association with the protein.

The binding of 2,6-ANS to proteins is primarily driven by a combination of electrostatic and hydrophobic interactions. The negatively charged sulfonate group of 2,6-ANS can interact with positively charged amino acid residues, such as lysine and arginine, on the protein surface.[2] Concurrently, the hydrophobic anilinonaphthalene moiety partitions into nonpolar pockets or exposed hydrophobic patches on the protein. This dual nature of interaction allows 2,6-ANS to probe a variety of binding sites.

Quantitative Analysis of 2,6-ANS Binding

The interaction between 2,6-ANS and a protein can be quantified by determining the dissociation constant (Kd), which reflects the binding affinity. Lower Kd values indicate a higher binding affinity. The stoichiometry of binding, or the number of binding sites (n), can also be determined. These parameters are typically obtained through fluorescence titration experiments.

| Protein | Ligand | Method | Dissociation Constant (K_d) | Stoichiometry (n) | Reference |

| Avidin | 2,6-ANS | Fluorescence Titration | 203 ± 16 µM | ~1 | [3] |

| Bovine Serum Albumin (BSA) | 2,6-ANS | Isothermal Titration Calorimetry (ITC) | 1-9 x 10^5 M⁻¹ (Association Constant) | - | [2] |

| Poly-L-lysine | 2,6-ANS | Fluorescence Titration | ~2.6 mM | - | |

| Poly-L-arginine | 2,6-ANS | Fluorescence Titration | ~2.9 mM | - |

| Parameter | 2,6-ANS in Aqueous Buffer | 2,6-ANS Bound to Serum Albumin | Reference |

| Quantum Yield (Φ) | ~0.002 | ~0.4 | [1] |

| Fluorescence Lifetime (τ) | - | Short: 2-5 ns, Long: 10-15 ns |

Experimental Protocols

General Protocol for Monitoring Protein Conformational Changes

This protocol outlines the basic steps for using 2,6-ANS to detect changes in protein conformation, for instance, upon ligand binding or denaturation.

Materials:

-

Protein of interest

-

2,6-ANS stock solution (e.g., 1 mM in DMSO or water)

-

Appropriate buffer solution

-

Fluorometer

Procedure:

-

Sample Preparation:

-

Prepare a solution of the protein of interest in the appropriate buffer to a final concentration of approximately 0.1 mg/mL.[4]

-

Determine the precise protein concentration using a suitable method (e.g., UV-Vis spectroscopy).

-

Prepare a working stock solution of 2,6-ANS in the same buffer.

-

-

Incubation:

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorometer (typically around 350 nm).

-

Record the emission spectrum over a suitable range (e.g., 400-600 nm).

-

Measure a blank sample containing only the buffer and 2,6-ANS to subtract the background fluorescence.

-

-

Data Analysis:

-

Compare the fluorescence intensity and the wavelength of maximum emission (λ_max) of the protein-ANS sample to the blank.

-

A significant increase in fluorescence intensity and a blue shift in λ_max indicate 2,6-ANS binding to hydrophobic sites.

-

Repeat the measurement under different conditions (e.g., in the presence of a ligand, at different temperatures) to monitor changes in the fluorescence signal, which reflect conformational changes in the protein.

-

Protocol for Fluorescence Titration to Determine Binding Affinity (K_d)

This protocol describes how to perform a titration experiment to determine the dissociation constant (K_d) of the 2,6-ANS-protein interaction.

Procedure:

-

Sample Preparation:

-

Prepare a solution of the protein at a fixed concentration in the buffer.

-

Prepare a series of solutions with increasing concentrations of 2,6-ANS in the same buffer.

-

-

Titration:

-

To a fixed volume of the protein solution, make sequential additions of the 2,6-ANS solutions.

-

After each addition, allow the system to equilibrate (e.g., 2-5 minutes) before recording the fluorescence spectrum.

-

-

Data Acquisition:

-

For each titration point, record the fluorescence intensity at the emission maximum.

-

Correct for dilution effects if the volume of added titrant is significant.

-

Subtract the fluorescence of 2,6-ANS in buffer at each concentration.

-

-

Data Analysis:

-

Plot the change in fluorescence intensity (ΔF) as a function of the total 2,6-ANS concentration.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using non-linear regression analysis to determine the K_d.

-

Visualizing Experimental Workflows and Logical Relationships

To better illustrate the application of 2,6-ANS in protein studies, the following diagrams, generated using the DOT language, depict key experimental workflows.

Case Study: Probing the Molten Globule State of α-Lactalbumin

A classic application of ANS is the characterization of "molten globule" states, which are partially folded protein intermediates that are compact and possess native-like secondary structure but lack a fixed tertiary structure. α-Lactalbumin is a well-studied protein that forms a molten globule state at acidic pH. The increased exposure of hydrophobic clusters in the molten globule state leads to enhanced ANS binding and fluorescence.[5][6]

The experimental workflow to study this transition involves monitoring the fluorescence of 2,6-ANS as a function of pH. A significant increase in fluorescence intensity is observed as the pH is lowered, indicating the transition from the native state to the molten globule state. This provides a powerful method to study the conditions that favor the formation of these important folding intermediates.

Conclusion

2,6-ANS is a versatile and sensitive fluorescent probe that provides valuable insights into the hydrophobic landscapes and conformational dynamics of proteins. By understanding the fundamental principles of its fluorescence and employing rigorous experimental protocols, researchers can effectively utilize this tool to address a wide range of questions in protein science, from characterizing ligand binding events to unraveling the complexities of protein folding and misfolding. The combination of quantitative data analysis and clear experimental workflows, as outlined in this guide, will empower scientists to harness the full potential of 2,6-ANS in their research endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. Ligand-induced thermostability in proteins: thermodynamic analysis of ANS-albumin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A study of the interaction of avidin with 2-anilinonaphthalene-6-sulfonic acid as a probe of the biotin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nist.gov [nist.gov]

- 5. The molten globule state of alpha-lactalbumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conformational fluctuations in the molten globule state of α-lactalbumin - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 6-Anilinonaphthalene-2-Sulfonate and 8-Anilinonaphthalene-1-Sulfonate (1,8-ANS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and comparison of two widely used fluorescent probes, 6-anilinonaphthalene-2-sulfonate (2,6-ANS) and 8-anilinonaphthalene-1-sulfonate (1,8-ANS). These extrinsic fluorophores are invaluable tools for characterizing the hydrophobicity of protein surfaces, studying protein folding and conformational changes, and investigating protein-ligand interactions, which are critical aspects of drug discovery and development.

Core Principles and Structural Differences

Both 2,6-ANS and 1,8-ANS are derivatives of anilinonaphthalene sulfonic acid. Their utility as fluorescent probes stems from the environmentally sensitive nature of their fluorescence. In polar environments, such as aqueous solutions, they are weakly fluorescent. However, upon binding to hydrophobic regions, such as exposed hydrophobic pockets on proteins, their fluorescence quantum yield increases significantly, and their emission maximum undergoes a blue shift (hypsochromic shift). This phenomenon is attributed to the restriction of intramolecular charge transfer (ICT) in the excited state within the nonpolar environment of the binding site.

The key difference between the two probes lies in the substitution pattern of the anilino and sulfonate groups on the naphthalene ring system. This seemingly subtle structural variance leads to significant differences in their shape, polarity, and binding characteristics. 1,8-ANS is a bulkier, more spherical molecule, while 2,6-ANS has a more streamlined, rod-like shape. These structural distinctions influence their affinity and specificity for different types of hydrophobic binding sites.

Comparative Photophysical and Binding Properties

The distinct structures of 2,6-ANS and 1,8-ANS give rise to different photophysical and binding properties. The following tables summarize key quantitative data for a comparative analysis.

Table 1: Photophysical Properties of 2,6-ANS and 1,8-ANS

| Property | 2,6-ANS | 1,8-ANS | Reference(s) |

| Typical Excitation Max (nm) | ~328 - 350 | ~350 - 372 | [1] |

| Typical Emission Max (nm, in water) | ~480 - 515 | ~515 - 545 | [1] |

| Typical Emission Max (nm, bound) | ~408 - 450 | ~455 - 480 | [1] |

| Quantum Yield (in water) | Low | Very Low (e.g., 0.0032) | [2] |

| Fluorescence Enhancement upon Binding | Significant | Very Significant | [3] |

Table 2: Comparative Binding Affinities (Dissociation Constant, Kd)

| Protein/System | 2,6-ANS Kd (µM) | 1,8-ANS Kd (µM) | Reference(s) |

| Avidin | 203 ± 16 | Not Reported | |

| MurA | Not Reported | 40.8 ± 3.3 | [4] |

| Black Gram Phaseolin | Not Reported | 17 (Fractional Occupancy), 13.7 (Scatchard) | [1] |

Experimental Protocols

General Protocol for Protein Titration with ANS Probes

This protocol outlines the general steps for determining the binding affinity of an ANS probe to a protein.

Materials:

-

Stock solution of the protein of interest in an appropriate buffer (e.g., phosphate buffer, Tris-HCl).

-

Stock solution of 2,6-ANS or 1,8-ANS (e.g., 1 mM in DMSO or buffer).

-

Fluorometer with temperature control.

-

Quartz cuvettes.

Procedure:

-

Preparation of Solutions:

-

Prepare a working solution of the protein at a fixed concentration (e.g., 1-5 µM) in the chosen buffer.

-

Prepare a series of dilutions of the ANS stock solution in the same buffer.

-

-

Fluorescence Measurements:

-

Set the excitation and emission wavelengths on the fluorometer. For 1,8-ANS, typical excitation is around 370 nm, and the emission is scanned from 400 to 600 nm. For 2,6-ANS, excitation is typically around 330 nm, with a similar emission scan range.[5]

-

Record the fluorescence spectrum of the buffer alone (blank).

-

Record the fluorescence spectrum of the protein solution alone.

-

Add increasing concentrations of the ANS probe to the protein solution, allowing the system to equilibrate (typically a few minutes) after each addition.

-

Record the fluorescence spectrum after each addition.

-

-

Data Analysis:

-

Subtract the fluorescence of the buffer and the intrinsic fluorescence of the protein from each of the spectra of the protein-ANS mixtures.

-

Plot the change in fluorescence intensity at the emission maximum as a function of the ANS concentration.

-

Fit the resulting binding curve to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

-

Protocol for Monitoring Protein Aggregation

This protocol describes how to use ANS probes to monitor the formation of protein aggregates, such as amyloid fibrils.

Materials:

-

Protein solution prone to aggregation.

-

ANS stock solution.

-

Plate reader or fluorometer capable of kinetic measurements.

Procedure:

-

Initiation of Aggregation:

-

Prepare the protein solution under conditions that induce aggregation (e.g., elevated temperature, low pH, agitation).

-

Add a fixed concentration of the ANS probe (e.g., 20-50 µM) to the protein solution at the beginning of the experiment.

-

-

Kinetic Fluorescence Measurement:

-

Monitor the fluorescence intensity over time at the emission maximum of the bound ANS probe.

-

The increase in fluorescence intensity will correlate with the formation of hydrophobic surfaces on the protein aggregates.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time.

-

The resulting sigmoidal curve can be analyzed to determine kinetic parameters of aggregation, such as the lag time and the apparent rate of aggregation.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate workflows and conceptual pathways where 2,6-ANS and 1,8-ANS are instrumental.

Workflow for Characterizing Protein Folding Intermediates

Caption: Workflow for using ANS to study molten globule intermediates in protein folding.

Pathway of Amyloid Fibril Formation Monitored by ANS

Caption: Conceptual pathway of amyloid fibril formation and the interaction points of ANS probes.

Applications in Drug Discovery and Development

The ability of 2,6-ANS and 1,8-ANS to probe hydrophobic surfaces makes them powerful tools in the drug discovery pipeline:

-

Target Validation: Characterizing conformational changes in a target protein upon ligand binding can help validate its mechanism of action.

-

High-Throughput Screening (HTS): Fluorescence-based assays using ANS probes can be adapted for HTS to identify compounds that bind to specific allosteric or active sites, inducing conformational changes.

-

Fragment-Based Screening: Identifying the binding of small fragments to hydrophobic pockets on a protein target.

-

Characterizing Drug-Protein Interactions: Determining the binding affinity and stoichiometry of drug candidates to their protein targets.

-

Assessing Protein Stability: Monitoring the stability of therapeutic proteins under different formulation conditions.[6]

Conclusion

2,6-ANS and 1,8-ANS are versatile and sensitive fluorescent probes that provide valuable insights into the structure, function, and dynamics of proteins. Their differing structural and photophysical properties make them complementary tools for probing a wide range of hydrophobic environments. A thorough understanding of their characteristics and appropriate experimental design, as outlined in this guide, will enable researchers, scientists, and drug development professionals to effectively leverage these probes in their quest for novel therapeutics and a deeper understanding of biological systems.

References

- 1. Interactions with 8-Anilinonaphthalene-1-sulfonic Acid (ANS) and Surface Hydrophobicity of Black Gram (Vigna mungo) Phaseolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. Sensitive, homogeneous, and label-free protein-probe assay for antibody aggregation and thermal stability studies - PMC [pmc.ncbi.nlm.nih.gov]

The Environmental Sensitivity of 2,6-ANS Fluorescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the environmental sensitivity of 2-anilinonaphthalene-6-sulfonic acid (2,6-ANS) fluorescence. As a widely utilized extrinsic fluorescent probe, 2,6-ANS offers valuable insights into protein conformation, ligand binding, and the nature of molecular microenvironments. Its utility stems from the dramatic changes in its fluorescent properties in response to variations in local polarity, viscosity, and molecular interactions.

Core Principles of 2,6-ANS Fluorescence

The fluorescence of 2,6-ANS is governed by the existence of two primary excited states: a non-polar (NP) state localized on the naphthalene ring and an intramolecular charge-transfer (CT) state. Upon excitation, the molecule initially populates the NP state. The subsequent photophysical pathway is highly dependent on the surrounding environment.

-

In Non-Polar (Hydrophobic) Environments: The NP state is the primary emitting state. This environment restricts the rotational freedom of the anilino group and shields the molecule from solvent relaxation effects, leading to a high fluorescence quantum yield and a blue-shifted emission maximum (typically around 400-450 nm).

-

In Polar (Aqueous) Environments: In polar solvents like water, the initially excited NP state can relax to the lower-energy CT state. This process is facilitated by solvent molecule reorientation around the excited probe. The CT state is efficiently quenched by intermolecular electron transfer to the water molecules, resulting in a very low fluorescence quantum yield and a red-shifted emission maximum (around 500-540 nm).

The transition between these states is the fundamental reason for the environmental sensitivity of 2,6-ANS. When 2,6-ANS binds to a hydrophobic pocket on a protein, it is shielded from the quenching effects of water, and its fluorescence is dramatically enhanced.

Quantitative Data Summary

The fluorescence properties of 2,6-ANS are quantitatively dependent on its environment. The following tables summarize key parameters from the literature.

Table 1: Environmental Effects on 2,6-ANS Fluorescence Properties

| Environment | Emission Max (λem) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) | Reference(s) |

| Water / Buffer | ~520 - 540 nm | ~0.003 | ~0.35 ns | |

| Bound to Avidin | 408 nm | Enhanced (111-fold) | - | |

| Bound to Tear Lipocalin (Short Lifetime Component) | - | - | 2.72 - 4.37 ns | |

| Bound to Tear Lipocalin (Long Lifetime Component) | - | - | 14.01 - 17.42 ns | |

| In Acetone (ACE) | - | - | - | |

| In Tetrahydrofuran (THF) | - | - | - |

Note: "-" indicates data not specified in the cited sources.

Table 2: Dissociation Constants (Kd) Determined with 2,6-ANS

| Protein System | Ligand | Kd | Reference(s) |

| Avidin | 2,6-ANS | 203 ± 16 µM | |

| Poly-Lysine | 2,6-ANS | ~2.6 mM | |

| Poly-Arginine | 2,6-ANS | ~2.9 mM | |

| Nα-Ac-Arg | 2,6-ANS | ~600 mM |

Experimental Protocols

Protocol: Determination of Protein-Ligand Binding Affinity (Kd)

This protocol describes a fluorescence titration experiment to determine the dissociation constant (Kd) of 2,6-ANS binding to a protein.

A. Materials and Reagents:

-

Purified protein of interest in a suitable buffer (e.g., PBS, Tris-HCl).

-

2,6-ANS stock solution (e.g., 1-10 mM in DMSO or ethanol).

-

Buffer solution identical to the protein buffer.

-

Spectrofluorometer with temperature control.

-

Quartz cuvettes (1 cm path length).

B. Experimental Procedure:

-

Protein Concentration: Determine the precise concentration of the protein stock solution using a reliable method (e.g., UV-Vis absorbance at 280 nm or a colorimetric assay like BCA).

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.

-

Set the excitation wavelength (λex) to ~350 nm.

-

Set the emission scan range from 400 nm to 600 nm.

-

Set excitation and emission slit widths (e.g., 5 nm).

-

Equilibrate the cuvette holder to the desired temperature (e.g., 25 °C).

-

-

Sample Preparation:

-

Prepare a solution of the protein in the buffer at a fixed concentration (e.g., 1-5 µM). The concentration should ideally be close to the expected Kd.

-

Prepare a series of 2,6-ANS dilutions in the same buffer.

-

-

Titration:

-

Place the protein solution in the cuvette.

-

Record the initial fluorescence spectrum of the protein alone to check for background fluorescence.

-

Make sequential additions of the 2,6-ANS stock solution to the protein solution in the cuvette. Mix gently after each addition and allow the system to equilibrate (e.g., 1-2 minutes).

-

Record the fluorescence emission spectrum after each addition.

-

Perform a control titration by adding 2,6-ANS to the buffer alone to correct for the fluorescence of the free probe.

-

-

Data Analysis:

-

For each titration point, subtract the spectrum of 2,6-ANS in buffer from the corresponding spectrum of the protein with 2,6-ANS to obtain the net fluorescence change upon binding.

-

Determine the fluorescence intensity at the emission maximum (λmax).

-

Plot the change in fluorescence intensity (ΔF = F - F0) as a function of the total 2,6-ANS concentration.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using non-linear regression to determine the Kd. The equation for a single binding site is: ΔF = (ΔF_max * [L]) / (K_d + [L]) Where ΔF is the change in fluorescence, ΔFmax is the maximum fluorescence change at saturation, and [L] is the ligand (2,6-ANS) concentration.

-

Protocol: Monitoring Protein Conformational Changes

This protocol outlines how to use 2,6-ANS to monitor changes in protein tertiary structure, such as those occurring during denaturation or ligand-induced conformational shifts.

A. Objective: To detect the exposure of hydrophobic regions on the protein surface.

B. Procedure:

-

Sample Preparation: Prepare samples of the protein under different conditions (e.g., native buffer, denaturing conditions with urea or guanidine hydrochloride, presence/absence of a ligand). Protein concentration should be kept constant across all samples (e.g., 0.1 mg/mL).

-

Probe Addition: Add a fixed concentration of 2,6-ANS (e.g., 50 µM) to each protein sample. Also prepare a control sample of 2,6-ANS in buffer alone.

-

Incubation: Incubate all samples in the dark for a set period (e.g., 5-10 minutes) to allow binding to reach equilibrium.

-

Fluorescence Measurement:

-

Using the same instrument settings as in Protocol 3.1, record the fluorescence emission spectrum for each sample.

-

-

Data Analysis:

-

Subtract the spectrum of the 2,6-ANS/buffer control from each protein sample spectrum.

-

Compare the fluorescence spectra of the protein under different conditions.

-

An increase in fluorescence intensity and a blue-shift in the emission maximum indicate the exposure of hydrophobic sites, signifying a change in the protein's conformation. This can be used to monitor unfolding, refolding, or the formation of molten globule intermediates.

-

Methodological & Application

Application Notes and Protocols for 6-Anilinonaphthalene-2-Sulfonate (ANS) in Protein Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction to ANS Protein Binding Assays

8-Anilinonaphthalene-1-sulfonic acid (ANS) is a fluorescent probe widely utilized in biochemistry and drug discovery to study protein conformation, binding events, and stability.[1][2] In aqueous solutions, ANS exhibits weak fluorescence. However, upon binding to hydrophobic regions on the surface of proteins, its fluorescence quantum yield dramatically increases, accompanied by a characteristic blue shift in its emission spectrum.[3] This phenomenon makes ANS a sensitive tool for detecting changes in protein surface hydrophobicity, which can be indicative of ligand binding, protein unfolding, or aggregation.[4][5]

The binding of ANS to proteins is primarily driven by two types of interactions: hydrophobic interactions between the naphthalene moiety of ANS and nonpolar pockets on the protein surface, and electrostatic interactions between the negatively charged sulfonate group of ANS and positively charged amino acid residues (e.g., lysine and arginine) on the protein.[6][7]

Key Applications:

-

Characterization of Protein Folding and Unfolding: Monitoring changes in exposed hydrophobic surfaces during protein denaturation and renaturation studies.

-

Ligand Binding Affinity: Determining the dissociation constant (Kd) of protein-ligand interactions through competitive binding assays.[7]

-

Detection of Protein Aggregation: Identifying the formation of partially unfolded or aggregated protein species, which often expose more hydrophobic surfaces.[2]

-

Drug Discovery and High-Throughput Screening: Screening for small molecules that bind to specific proteins and induce conformational changes.

Principle of ANS Fluorescence in Protein Binding

The underlying principle of the ANS binding assay is the environmentally sensitive fluorescence of the ANS molecule.

Caption: ANS exhibits weak fluorescence in a polar aqueous environment. Upon binding to a nonpolar, hydrophobic pocket of a protein, its fluorescence intensity increases significantly, and the emission maximum shifts to a shorter wavelength (blue shift).

Quantitative Data Summary

The following table summarizes representative binding parameters for ANS with various proteins. It is important to note that these values can vary depending on experimental conditions such as pH, temperature, and buffer composition.[7]

| Protein | Dissociation Constant (Kd) (µM) | Stoichiometry (n) (ANS:Protein) | Experimental Conditions | Reference(s) |

| Bovine Serum Albumin (BSA) | 5 - 100 | 2 - 5 | pH 7.0 - 7.4, 25°C, Phosphate or Tris buffer | [7][8] |

| Lysozyme | 100 - 500 | 1 - 2 | pH 7.0 - 8.0, 25°C, Phosphate or Tris buffer | [7] |

| MurA | 40.8 ± 3.3 | Not specified | Not specified | [5] |

| Human Interleukin-1 Receptor Antagonist (IL-1ra) | Not specified (low affinity) | Not specified | pH 7.0, 25°C and 37°C, Phosphate buffer | [9] |

| Poly-L-lysine | ~2600 | Not specified | pH 3.0, Citrate buffer | [1][6] |

| Poly-L-arginine | ~1700 | ~1.4 | pH 3.0, Citrate buffer | [1][6] |

Experimental Protocols

Materials

-

6-Anilinonaphthalene-2-sulfonate (ANS) powder

-

Dimethyl sulfoxide (DMSO)

-

Purified protein of interest

-

Appropriate buffer (e.g., phosphate-buffered saline (PBS), Tris-HCl)

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Micropipettes and tips

Stock Solution Preparation

-

ANS Stock Solution (10 mM): Dissolve 2.99 mg of ANS (MW: 299.3 g/mol ) in 1 mL of DMSO. Store in the dark at -20°C. Note: Some protocols suggest a 0.1 M stock solution in DMSO.[4]

-

Protein Stock Solution: Prepare a concentrated stock solution of the purified protein in the desired experimental buffer. Determine the precise concentration using a reliable method (e.g., UV-Vis spectroscopy at 280 nm, BCA assay).

Experimental Workflow for a Typical ANS Binding Assay

The following diagram outlines the key steps in performing a protein-ligand binding experiment using ANS.

Caption: A step-by-step workflow for conducting an ANS protein binding assay, from reagent preparation to data analysis.

Detailed Protocol for Determining Protein Surface Hydrophobicity

-

Sample Preparation:

-

ANS Addition and Incubation:

-

To a quartz cuvette, add the diluted protein solution.

-